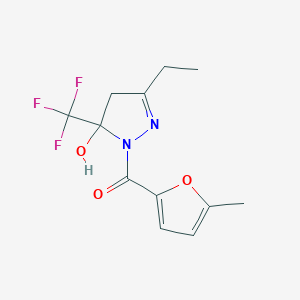
N-(3,4-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide
描述
N-(3,4-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide, commonly known as DMPHE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral molecule that belongs to the family of ethylenediamine derivatives. DMPHE has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research and development.
科学研究应用
DMPHE has been extensively studied for its potential applications in various fields. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. DMPHE has also been investigated for its potential use in cancer treatment. Studies have shown that DMPHE can inhibit the growth of cancer cells by inducing apoptosis. Furthermore, DMPHE has been found to exhibit antimicrobial activity against various strains of bacteria and fungi.
作用机制
The mechanism of action of DMPHE is not fully understood. However, it is believed that DMPHE exerts its effects by modulating the activity of certain receptors in the body. DMPHE has been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability. By binding to this receptor, DMPHE can increase the inhibitory effects of GABA, resulting in a reduction in neuronal excitability. This mechanism of action is believed to underlie the anticonvulsant and analgesic effects of DMPHE.
Biochemical and Physiological Effects
DMPHE has been found to exhibit various biochemical and physiological effects. Studies have shown that DMPHE can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMPHE has also been found to exhibit antioxidant activity, which can protect cells from oxidative damage. Furthermore, DMPHE has been found to exhibit neuroprotective effects, which can help to prevent neuronal damage and degeneration.
实验室实验的优点和局限性
DMPHE has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Furthermore, DMPHE has been found to be non-toxic and well-tolerated in animal studies. However, there are also some limitations to the use of DMPHE in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Furthermore, DMPHE has been found to exhibit some variability in its effects, which can make it challenging to reproduce results across different studies.
未来方向
There are several future directions for research on DMPHE. One area of interest is the development of more potent and selective analogs of DMPHE. These compounds may have improved efficacy and fewer side effects compared to DMPHE. Another area of interest is the investigation of the potential use of DMPHE in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to fully understand the mechanism of action of DMPHE and its effects on various biological systems.
属性
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(2-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-4-5-11(6-9(8)2)15-13(18)12(17)14-7-10(3)16/h4-6,10,16H,7H2,1-3H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGNHZHGJHYQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



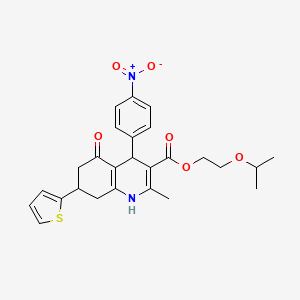

![5-(4-ethoxy-3-methoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3983721.png)
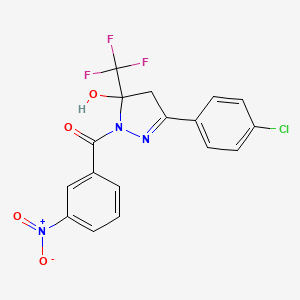
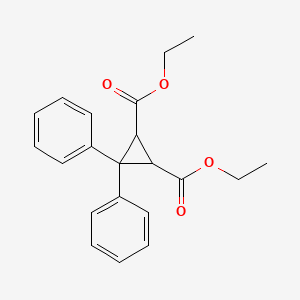


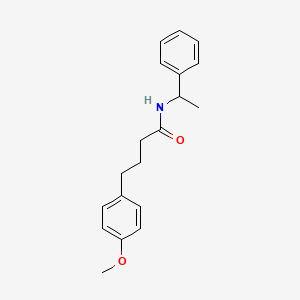
![3,4-dimethoxy-N-[2,2,2-trichloro-1-(3-methylbutoxy)ethyl]benzamide](/img/structure/B3983764.png)
![1-ethyl-2-methyl-3-phenyl-1H-naphtho[1,2-d]imidazol-3-ium iodide](/img/structure/B3983766.png)
![2-methoxyethyl 2-methyl-5-oxo-7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3983770.png)
![3,4-dimethoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide](/img/structure/B3983774.png)

